Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
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Description
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H17ClN2O3S, with a molecular weight of 417.89 g/mol. It features a pyridine ring substituted with both a chlorophenyl and a pyridinylsulfanyl group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of activity include:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Such inhibition can have implications in skin-related conditions and cosmetic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the pyridine framework.
- Substitution Reactions : Introducing the chlorophenyl and pyridinylsulfanyl groups through electrophilic aromatic substitution.
- Formylation : Employing formylating agents to introduce the formyl group into the structure.
The biological activity is primarily attributed to the structural features that allow interaction with various biological targets:
- Receptor Binding : The chlorophenyl group enhances lipophilicity, aiding in receptor binding.
- Enzyme Interaction : The presence of the formyl and sulfanyl groups may facilitate interactions with enzymes like tyrosinase, leading to inhibition.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Tyrosinase Inhibition : Research indicated that this compound could inhibit tyrosinase activity by up to 70% at concentrations around 20 µM, suggesting potential applications in skin whitening products.
- Antioxidant Activity Assessment : In vitro assays showed that this compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.
Data Summary Table
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyridin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-3-27-21(26)18-13(2)24-20(28-17-6-4-5-11-23-17)16(12-25)19(18)14-7-9-15(22)10-8-14/h4-12,19,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQTBVIEKHUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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